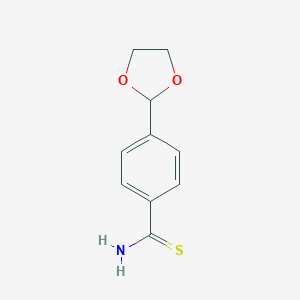

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Description

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAHUZPFVWVKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381098 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-43-4 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive scientific overview of the synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide, a molecule of interest for its potential applications in medicinal chemistry and materials science. The core of this molecule features a thioamide functional group, a critical pharmacophore in numerous bioactive compounds, and a dioxolane moiety, which serves as a stable protecting group for a benzaldehyde derivative. We present a robust and logical two-step synthetic strategy, beginning with the protection of 4-formylbenzonitrile, followed by the conversion of the nitrile to the target thioamide. This document delves into the mechanistic rationale behind each step, offers detailed experimental protocols for multiple thionation pathways, and provides a comparative analysis to guide researchers in method selection based on laboratory capacity, safety, and desired outcomes.

Introduction: The Scientific Context

The thioamide functional group is a cornerstone in modern drug discovery. As a bioisostere of the amide bond, its unique physicochemical properties—including increased acidity of the N-H group, a longer C=S bond, and altered hydrogen bonding capabilities—confer novel pharmacological profiles to parent molecules.[1] Thioamides are integral to a range of therapeutic agents and are recognized for their diverse biological activities.[2][3]

The target molecule, this compound, strategically combines this valuable functional group with a protected aldehyde in the form of a 1,3-dioxolane. This acetal is stable under a variety of reaction conditions, making it an excellent choice for a synthetic strategy that requires manipulation of other functional groups on the aromatic ring. This guide outlines a scientifically-grounded and field-proven approach to its synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis begins with a retrosynthetic analysis to identify key intermediates and strategically advantageous bond disconnections. The synthesis of this compound is most efficiently approached via a two-step sequence.

-

Thioamide Formation: The primary carbothioamide can be reliably formed from its corresponding nitrile, 4-(1,3-dioxolan-2-yl)benzonitrile. This transformation is a well-established method for synthesizing primary thioamides.

-

Aldehyde Protection: The key intermediate, 4-(1,3-dioxolan-2-yl)benzonitrile, is readily accessible from 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde). The 1,3-dioxolane group is installed by protecting the reactive aldehyde functionality with ethylene glycol.

This strategic protection is crucial because the formyl group is susceptible to reaction with many thionating agents that would be used in the subsequent step.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile

This initial step involves the acid-catalyzed protection of the aldehyde group in 4-formylbenzonitrile to prevent its interference in the subsequent thionation reaction.

Principle and Mechanism

The reaction is a classic acid-catalyzed nucleophilic addition to a carbonyl, resulting in the formation of a cyclic acetal. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol and subsequent dehydration to yield the stable 1,3-dioxolane ring.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Solvent: Add toluene as the solvent, sufficient to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Expected Characterization Data

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 75-78 °C |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~5.8 (s, 1H, O-CH-O), ~4.1 (m, 4H, -OCH₂CH₂O-) |

| ¹³C NMR (CDCl₃) | δ ~138, ~132, ~128, ~118, ~112 (Ar-C & CN), ~102 (O-CH-O), ~65 (-OCH₂CH₂O-) |

Step 2: Thionation of the Nitrile Group

The conversion of the nitrile intermediate to the final thioamide product is the critical step. Several reliable methods exist, each with distinct advantages. We present two of the most effective and commonly employed protocols.

Method A: Thionation using Lawesson's Reagent

Lawesson's reagent (LR) is a mild and highly effective thionating agent for a wide range of carbonyls and other functional groups, including nitriles.[4][5]

In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate.[5] This species is thought to be the active thionating agent that reacts with the electrophilic carbon of the nitrile. The reaction is often facilitated by a Lewis acid, such as BF₃·OEt₂, which activates the nitrile group towards nucleophilic attack.[6] The driving force is the formation of a very stable P=O bond in the byproducts.[5]

Caption: Simplified mechanism of nitrile thionation using Lawesson's Reagent.

-

Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(1,3-dioxolan-2-yl)benzonitrile (1.0 eq) in an anhydrous solvent such as THF or dioxane.

-

Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred solution. The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.

-

Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioamide.

Method B: Thionation using Sodium Hydrosulfide (NaSH)

This method offers a more atom-economical and often less expensive alternative to Lawesson's reagent, utilizing a direct source of sulfur.[7][8]

This reaction involves the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The reaction is typically base-catalyzed.[7] Using a solid reagent like sodium hydrosulfide hydrate avoids the need to handle highly toxic and flammable hydrogen sulfide gas directly.[8] The addition of an amine hydrochloride salt can serve as a proton source to facilitate the reaction.[7]

-

Setup: To a round-bottom flask, add 4-(1,3-dioxolan-2-yl)benzonitrile (1.0 eq), sodium hydrosulfide hydrate (NaSH·xH₂O, 3.0 eq), and diethylamine hydrochloride (3.0 eq).[7]

-

Solvent: Add a solvent mixture such as 1,4-dioxane and water (1:1 v/v).

-

Reaction: Heat the solution to 50-60 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture and dilute it with water.

-

Extraction: Perform an exhaustive extraction with ethyl acetate. The thioamide product may have some water solubility, so multiple extractions are recommended.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Comparative Analysis of Thionation Methods

The choice between Lawesson's reagent and sodium hydrosulfide depends on several factors, including scale, cost, and available equipment.

| Feature | Method A: Lawesson's Reagent | Method B: Sodium Hydrosulfide |

| Reactivity | Generally faster and milder conditions. | May require longer reaction times and heating. |

| Yields | Typically high to quantitative.[6] | Moderate to excellent yields.[7] |

| Substrate Scope | Broad functional group tolerance.[9] | Good for aromatic nitriles.[7] |

| Safety | Reagent is flammable solid; byproducts have strong odor. | Avoids H₂S gas, but NaSH is toxic and corrosive.[7] |

| Workup | Often requires chromatography to remove phosphorus byproducts. | Simpler workup, often purification by recrystallization. |

| Cost | More expensive reagent. | Inexpensive and readily available reagents. |

Purification and Final Product Characterization

Thorough purification and characterization are essential to validate the synthesis of this compound.

Purification

-

Recrystallization: For products of high crude purity, recrystallization from ethanol or an ethyl acetate/hexane mixture is often sufficient.

-

Column Chromatography: For removing stubborn impurities, flash chromatography on a silica gel column using a gradient of ethyl acetate in hexane is the method of choice.

Spectroscopic Analysis

The structure of the final product must be confirmed using standard spectroscopic methods.

| Analysis | Expected Observations and Key Features |

| Appearance | Yellowish crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 1H, -CSNH₂), ~9.2 (s, 1H, -CSNH₂), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~5.8 (s, 1H, O-CH-O), ~4.0 (m, 4H, -OCH₂CH₂O-) |

| ¹³C NMR (DMSO-d₆) | δ ~200 (-C=S), ~142, ~138, ~128, ~126 (Ar-C), ~102 (O-CH-O), ~65 (-OCH₂CH₂O-). The thioamide carbon appears significantly downfield.[1] |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (Aromatic C=C), ~1400-1500 (C-N stretching, "Thioamide B band"), ~1120 (C=S stretching, often coupled).[1][10] |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₀H₁₁NO₂S. |

Safety and Handling

-

4-Formylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11] Handle in a well-ventilated fume hood with appropriate PPE.

-

Lawesson's Reagent: Flammable solid that releases H₂S upon contact with water or acid. It has a very strong, unpleasant odor. Handle in a fume hood away from moisture.

-

Sodium Hydrosulfide: Toxic and corrosive. Can release H₂S gas if acidified. Handle with care, avoiding skin contact and inhalation.

-

Solvents: Toluene, THF, and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate gloves and eye protection.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving aldehyde protection followed by nitrile thionation. This guide provides two robust, field-proven methods for the critical thionation step, allowing researchers to select the most appropriate pathway based on available resources and project requirements. The detailed protocols and characterization data serve as a complete reference for the successful preparation and validation of this valuable chemical building block.

References

-

Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 95(1-4), 325-328. Available at: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

-

Corcoran, P., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(17), 2449-2454. Available at: [Link]

-

Wang, F., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 58(77), 10811-10814. Available at: [Link]

-

ResearchGate. Transformation of nitrile into thioamide. [Image]. Available at: [Link]

-

Kajitami, S., et al. (2001). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 31(13), 2051-2055. Available at: [Link]

-

Mitchell, D. A., & Marletta, M. A. (2005). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 1(1), 17-26. Available at: [Link]

-

Scheeren, J. W., et al. (1998). The BF₃·OEt₂ Assisted Conversion of Nitriles into Thioamides with Lawesson's Reagent. Synthesis, 1998(11), 1593-1595. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

Wang, F., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 58, 10811-10814. Available at: [Link]

-

ResearchGate. Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. [Table]. Available at: [Link]

-

Wikipedia. Lawesson's reagent. Available at: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

-

Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 576-593. Available at: [Link]

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation - Supporting Information. Available at: [Link]

-

Szałaj, N., et al. (2022). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules, 27(9), 2891. Available at: [Link]

-

NIST. Benzonitrile, 4-formyl-. Available at: [Link]

-

PubMed. 4-[(1,3-Dioxoisoindolin-2-yl)meth-yl]benzene-sulfonamide. Available at: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][12][13]oxathiin-4-ones and 4H-Benzo[d][12][13]dioxin-4-ones. Available at: [Link]

-

Journal of Kufa for Chemical Sciences. Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Available at: [Link]

-

SciSpace. Synthesis of functionalized benzo[12][13]dioxin-4- ones from salicylic acid and acetylenic esters and their direct. Available at: [Link]

-

MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

-

PubMed Central. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Available at: [Link]

-

Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 4-Formylbenzonitrile | 105-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Thioamide synthesis by thionation [organic-chemistry.org]

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide (CAS Number: 175202-43-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide, a molecule of interest in medicinal chemistry. While specific literature on this compound is sparse, this document consolidates information on its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and predicted analytical and spectroscopic data. Furthermore, we explore its potential applications in drug discovery, drawing parallels with structurally related benzothioamides that have demonstrated significant biological activity. This guide is intended to serve as a foundational resource for researchers investigating this and similar chemical entities.

Introduction: The Significance of the Benzothioamide Scaffold

The benzothioamide moiety is a critical pharmacophore in modern drug discovery. As a bioisostere of the amide bond, the thioamide group offers unique physicochemical properties that can enhance a molecule's therapeutic potential.[1][2] Replacing an amide's oxygen with sulfur alters the bond length, polarity, and hydrogen bonding capabilities, which can lead to improved metabolic stability, cell permeability, and target affinity.[1][2] Thioamide-containing compounds have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2]

This compound incorporates this valuable thioamide functionality. The dioxolane group, a cyclic acetal, serves as a protected form of a benzaldehyde. This structural feature suggests its potential role as a synthetic intermediate or as a pro-drug, where the aldehyde could be unmasked under specific physiological conditions. The strategic placement of these two functional groups on a benzene ring creates a molecule with significant potential for further chemical modification and exploration in various therapeutic areas.

Physicochemical Properties and Safety Data

A summary of the known and predicted properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 175202-43-4 | N/A |

| Molecular Formula | C₁₀H₁₁NO₂S | N/A |

| Molecular Weight | 209.27 g/mol | N/A |

| Predicted Boiling Point | 356.2 ± 52.0 °C | N/A |

| Appearance | Light cream solid | N/A |

Safety Information:

According to available safety data sheets, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Proposed Synthetic Pathway

Workflow for the Synthesis of this compound

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the fields of chemical research and drug development. This in-depth technical guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide, a molecule featuring a unique combination of a thioamide, a para-substituted aromatic ring, and a dioxolane acetal. This document serves as a practical resource for researchers and scientists, offering not only a thorough interpretation of the spectral data but also the underlying principles and experimental protocols necessary for reliable data acquisition. We delve into the causal relationships between molecular structure and spectral features, presenting a self-validating system of analysis grounded in established spectroscopic principles.

Introduction: The Structural Landscape

This compound is a compound of interest due to its distinct functional groups, each contributing characteristic signals to its NMR spectra. The molecule comprises:

-

A para-disubstituted benzene ring , which typically gives rise to a symmetrical and readily interpretable pattern in the aromatic region of the ¹H NMR spectrum.[1][2]

-

A carbothioamide (-CSNH₂) group , a bioisostere of the amide group. The thioamide functional group presents unique spectroscopic characteristics, particularly the significant downfield chemical shift of the thiocarbonyl carbon in the ¹³C NMR spectrum.[3][4]

-

A 1,3-dioxolane ring , which acts as a protecting group for an aldehyde. Its protons and carbons produce signals in the aliphatic region of the NMR spectra.

A precise understanding of the NMR spectra is paramount for confirming the identity, purity, and structure of this and related compounds in synthetic and medicinal chemistry workflows. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing a blueprint for analysis.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme for this compound is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a robust methodology for the acquisition of ¹H and ¹³C NMR spectra for the title compound.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and its deuterated nature prevents interference in the ¹H spectrum. Crucially, DMSO-d₆ is a poor proton exchanger compared to solvents like D₂O or CD₃OD, which allows for the observation of the exchangeable thioamide N-H protons.[5]

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K (25 °C).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~3-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 to 2048, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Data and Interpretation

The following tables summarize the predicted and representative NMR data for this compound in DMSO-d₆.

¹H NMR Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH₂ (a) | ~9.70 | Broad singlet | 1H | - |

| NH₂ (b) | ~9.45 | Broad singlet | 1H | - |

| H-2, H-6 | ~7.85 | Doublet | 2H | ~8.4 |

| H-3, H-5 | ~7.55 | Doublet | 2H | ~8.4 |

| H-8 (Acetal) | ~5.80 | Singlet | 1H | - |

| H-9, H-10 (Dioxolane) | ~4.05 | Multiplet | 4H | - |

¹³C NMR Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-7 (C=S) | ~198.5 |

| C-1 | ~144.0 |

| C-4 | ~141.0 |

| C-2, C-6 | ~128.5 |

| C-3, C-5 | ~126.0 |

| C-8 (Acetal) | ~102.5 |

| C-9, C-10 (Dioxolane) | ~65.0 |

In-Depth Analysis and Discussion

Analysis of the ¹H NMR Spectrum

-

Thioamide Protons (H-N, ~9.4-9.7 ppm): The two protons of the -CSNH₂ group appear as two distinct broad singlets far downfield. Their significant deshielding is characteristic. The broadening is a result of quadrupolar relaxation from the ¹⁴N nucleus and potentially restricted rotation around the C-N bond, which has partial double-bond character.[6] These signals will readily exchange with D₂O, leading to their disappearance from the spectrum upon its addition.

-

Aromatic Protons (H-2, H-6 at ~7.85 ppm and H-3, H-5 at ~7.55 ppm): The para-substitution pattern gives rise to a classic AA'BB' system that often simplifies to two distinct doublets.[1][2] The protons H-2 and H-6, which are ortho to the electron-withdrawing thioamide group, are more deshielded and thus appear further downfield.[7][8] The protons H-3 and H-5, ortho to the dioxolane-substituted carbon, are observed slightly upfield. Both signals appear as doublets due to ortho-coupling with their respective neighbors, with a typical coupling constant (J) of ~8.4 Hz.

-

Acetal Proton (H-8, ~5.80 ppm): This proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding. It appears as a sharp singlet because it has no adjacent protons with which to couple.

-

Dioxolane Protons (H-9, H-10, ~4.05 ppm): The four protons of the ethylene glycol bridge of the dioxolane ring are chemically equivalent due to rapid conformational changes. They typically appear as a complex multiplet or a singlet in the range of 3.5-4.5 ppm.

Analysis of the ¹³C NMR Spectrum

-

Thiocarbonyl Carbon (C-7, ~198.5 ppm): The most striking feature of the ¹³C spectrum is the signal for the thiocarbonyl carbon. This carbon is highly deshielded and appears at a very low field, a characteristic signature of the C=S group.[3][4]

-

Aromatic Carbons (~126-144 ppm): Due to the molecule's symmetry, only four signals are observed for the six aromatic carbons.

-

C-1 and C-4 (~144.0 and ~141.0 ppm): These are the quaternary (non-protonated) carbons directly attached to the substituents. Their exact assignment can be confirmed with 2D NMR techniques like HMBC, but both are significantly deshielded.

-

C-2, C-6 and C-3, C-5 (~128.5 and ~126.0 ppm): These are the protonated aromatic carbons. The signal at ~128.5 ppm corresponds to the carbons ortho to the thioamide group (C-2, C-6), while the signal at ~126.0 ppm corresponds to the carbons ortho to the dioxolane group (C-3, C-5).[1]

-

-

Acetal Carbon (C-8, ~102.5 ppm): Similar to its attached proton, the acetal carbon is deshielded by the two adjacent oxygen atoms and typically resonates in the 95-105 ppm range.[9][10]

-

Dioxolane Carbons (C-9, C-10, ~65.0 ppm): The two equivalent methylene carbons of the dioxolane ring appear as a single signal around 65 ppm, a typical value for sp³ carbons attached to a single oxygen atom.[11][12]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when systematically analyzed, allows for the unambiguous confirmation of its molecular architecture. The characteristic signals of the para-substituted aromatic ring, the downfield shifts associated with the thioamide group, and the distinct resonances of the dioxolane moiety all combine to create a unique spectroscopic fingerprint. This guide provides the necessary experimental and interpretative framework for researchers to confidently acquire and analyze NMR data for this compound, ensuring high standards of scientific integrity and accuracy in their work.

References

- Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. AWS.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts.

- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Wiley-VCH. (2007). Supporting Information.

- Evans, D. A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Tetrahedron Letters, 31(49), 7099-7100.

- Reich, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1435-1443.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Rossi, K., & Pihlaja, K. (1985). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane. Acta Chemica Scandinavica, B 39, 671-680.

- Balázs, A., et al. (2013). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 51(12), 830-836.

- MNSU. (n.d.). Short Summary of 1H-NMR Interpretation.

- Gillespie, R. J., & Birchall, T. (1963). Nuclear magnetic resonance studies of the protonation of weak bases in fluorosulphuric acid: II. Amides, thioamides, and sulphonamides. Canadian Journal of Chemistry, 41(6), 148-156.

- ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Kumar, A., et al. (2021). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 6(42), 11535-11540.

- Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.

- Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-9.

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 11. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide, a molecule incorporating a thioamide, an aromatic ring, and a dioxolane functional group. As a compound of interest in synthetic and medicinal chemistry, understanding its ionization and fragmentation characteristics is crucial for its unambiguous identification and structural elucidation. This document details optimized experimental protocols for analysis via Electrospray Ionization (ESI) and Electron Ionization (EI), explores the underlying chemical principles governing its fragmentation pathways, and presents the expected mass spectral data. The guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization.

Introduction

This compound (Molecular Formula: C₁₀H₁₁NO₂S, Monoisotopic Mass: 209.05105 Da) is a heterocyclic compound featuring a unique combination of functional groups that present distinct and predictable fragmentation patterns in mass spectrometry. The thioamide group is a bioisostere of the amide bond, offering different chemical properties that are of interest in drug design.[1] The dioxolane group serves as a common protecting group for aldehydes and ketones, and its stability and fragmentation are well-documented.[2][3] The central benzene ring provides a stable scaffold that influences the overall fragmentation process.

Mass spectrometry is an indispensable tool for confirming the identity and purity of such synthesized molecules.[4] By analyzing the fragmentation patterns under different ionization conditions, one can deduce the original structure of the molecule. This guide will focus on two of the most common and informative ionization techniques: the "soft" ionization method of Electrospray Ionization (ESI), ideal for observing the intact molecule, and the "hard" ionization technique of Electron Ionization (EI), which provides rich structural detail through extensive fragmentation.[5][6]

Experimental Design and Protocols

The choice of ionization technique is paramount and depends on the analytical question. ESI is preferred for confirming molecular weight via the observation of protonated molecules ([M+H]⁺), while EI is superior for structural elucidation through the creation of a reproducible fragmentation fingerprint.[5]

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that generates ions from solution, minimizing fragmentation and typically producing protonated molecules or other adducts.[5] This is ideal for determining the molecular weight of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The formic acid aids in the protonation of the analyte.

-

-

Instrumentation (Q-TOF or Orbitrap Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The thioamide nitrogen is sufficiently basic to be readily protonated.

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120 – 150 °C.

-

Desolvation Gas Flow (N₂): 600 – 800 L/hr.

-

Desolvation Temperature: 300 – 350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecule ([M+H]⁺ at m/z 210.0583) as the precursor ion.

-

Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

-

Vary the collision energy (e.g., 10-40 eV) to control the degree of fragmentation and observe the formation of product ions.

-

Protocol 2: Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that uses a high-energy electron beam to ionize the sample in the gas phase, leading to extensive and characteristic fragmentation.[7] This is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of the compound in 1 mL of a volatile, high-purity solvent like dichloromethane or ethyl acetate. The concentration should be approximately 100 µg/mL.

-

-

Instrumentation (GC-MS):

-

GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Set to 250°C with a split ratio of 20:1 or higher.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer (Quadrupole or Ion Trap):

-

Ionization Energy: Standard 70 eV.[8]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Fragmentation Analysis and Mechanistic Interpretation

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses, dictated by the functional groups present.

Predicted ESI-MS/MS Fragmentation ([M+H]⁺, m/z 210.1)

Under low-energy CID conditions, the protonated molecule will fragment via pathways that lead to stable, even-electron product ions.[5] The initial protonation site is likely the nitrogen or sulfur atom of the thioamide group.

-

Key Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common fragmentation for primary thioamides, leading to the ion at m/z 193.0 .

-

Loss of Ethylene Oxide (C₂H₄O): Fragmentation of the dioxolane ring can proceed via a retro-Diels-Alder-like mechanism or rearrangement, resulting in the loss of a neutral ethylene oxide molecule (44.0 Da) to yield a fragment at m/z 166.0 . This corresponds to the protonated 4-thioformylbenzonitrile ion.

-

Cleavage of the Dioxolane Ring: The dioxolane ring can also cleave to produce characteristic ions, although this may be less prominent than the loss of the entire ring's neutral components in ESI.[2]

-

Loss of Thioformamide (CH₃NS): Cleavage of the C-C bond between the benzene ring and the thioamide group could result in the loss of thioformamide (61.0 Da), yielding an ion at m/z 149.0 .

-

Diagram: Proposed ESI-MS/MS Fragmentation of [M+H]⁺

Caption: Key fragmentation pathways for the protonated molecule.

Predicted EI-MS Fragmentation (M⁺•, m/z 209.1)

Electron ionization imparts significant energy, leading to the formation of a radical cation (M⁺•) and subsequent, more complex fragmentation cascades involving both radical and even-electron species.[6][9]

-

Key Fragmentation Pathways:

-

Molecular Ion (M⁺•): A peak at m/z 209 corresponding to the intact radical cation is expected, its intensity depending on its stability.

-

Loss of a Hydrogen Radical (•H): The most facile initial fragmentation is often the loss of a hydrogen atom from the dioxolane ring, leading to a stable oxonium ion at m/z 208 . This is a common feature in the mass spectra of dioxolanes.[2]

-

Formation of the Benzoyl Cation Analogue: Cleavage of the C-C bond between the benzene ring and the thioamide group can lead to the formation of the 4-(1,3-dioxolan-2-yl)phenyl cation at m/z 149 .

-

Dominant Aromatic Fragmentation: The most prominent fragments will likely arise from cleavages alpha to the aromatic ring, a characteristic of aromatic compounds.[10]

-

Loss of the •CSNH₂ radical (60.0 Da) from the molecular ion would produce the 4-(1,3-dioxolan-2-yl)phenyl cation at m/z 149 .

-

Subsequent fragmentation of the m/z 149 ion via loss of a formyl radical (•CHO) from the dioxolane moiety would yield the benzoyl cation at m/z 105 .[11]

-

Further loss of carbon monoxide (CO) from the m/z 105 ion produces the highly stable phenyl cation at m/z 77 .[11][12]

-

-

Dioxolane-Specific Fragments: The dioxolane ring itself has characteristic fragment ions, such as those at m/z 87, 59, and 41, although their abundance may vary.[2]

-

Diagram: Proposed EI-MS Fragmentation Pathways

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. youtube.com [youtube.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uni-saarland.de [uni-saarland.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. scribd.com [scribd.com]

Physical and chemical properties of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a fascinating heterocyclic compound that merges three key structural motifs: a central benzene ring, a thioamide functional group, and a dioxolane ring. This unique combination makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The thioamide group, a bioisosteric replacement for the more common amide bond, offers distinct physicochemical properties that can enhance a molecule's therapeutic potential, including improved metabolic stability, cell permeability, and target-binding interactions.[1][2][3] The dioxolane moiety serves as a protecting group for a benzaldehyde functional group, allowing for selective chemical transformations at other sites of the molecule.[4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development professionals.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound is centered around a para-substituted benzene ring. One substituent is the thioamide group (-C(S)NH₂), and the other is a 1,3-dioxolane ring, which is a cyclic acetal.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, experimentally determined values for properties such as melting and boiling points are not widely published.

| Property | Value/Information | Source |

| CAS Number | 175202-43-4 | |

| Molecular Formula | C₁₀H₁₁NO₂S | [5][6] |

| Molecular Weight | 209.27 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature. | General knowledge |

| Melting Point | Data not available in searched literature. | [7] |

| Boiling Point | Data not available in searched literature. | [7] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | General knowledge |

| Chemical Stability | Stable under normal conditions. The dioxolane group is sensitive to acidic conditions, which will cause hydrolysis to the corresponding aldehyde.[6][8] |

Synthesis and Reactivity

Synthetic Approach

A practical synthetic route to this compound involves a two-step process starting from a commercially available precursor, 4-formylbenzamide. The first step is the protection of the aldehyde group, followed by the thionation of the amide.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzamide (Acetal Protection)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-formylbenzamide (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents) in toluene.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-(1,3-dioxolan-2-yl)benzamide.

Part 2: Synthesis of this compound (Thionation)

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(1,3-dioxolan-2-yl)benzamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: In a separate flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF. Add the Lawesson's reagent solution to the amide solution at room temperature.[9]

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[9]

-

Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioamide can be purified by column chromatography on silica gel to afford the final product.[9]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the thioamide and dioxolane functional groups.

-

Thioamide Group: The thioamide is more reactive than its amide counterpart. The sulfur atom is nucleophilic and can react with electrophiles. The carbon of the C=S bond is electrophilic and susceptible to attack by nucleophiles. Thioamides can also serve as precursors for the synthesis of various sulfur-containing heterocycles.[10]

-

Dioxolane Group: The dioxolane ring is a stable protecting group under neutral and basic conditions. However, it is readily cleaved under acidic conditions (hydrolysis) to regenerate the aldehyde functionality.[8][11] This allows for selective deprotection and further modification of the aldehyde group after transformations on the thioamide moiety have been performed.

Relevance and Applications in Drug Development

The structure of this compound makes it a valuable scaffold in drug discovery for several reasons:

The Thioamide as a Bioisostere

In medicinal chemistry, the strategic replacement of functional groups with others that have similar spatial and electronic properties, known as bioisosterism, is a powerful tool for optimizing drug candidates.[12][13] The thioamide group is an effective bioisostere for the amide bond.[2] This substitution can lead to several advantageous changes in a drug molecule's profile:

-

Improved Pharmacokinetic Properties: Replacing an amide with a thioamide can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[14]

-

Enhanced Metabolic Stability: Thioamides can be more resistant to enzymatic hydrolysis by proteases compared to amides, leading to a longer half-life in vivo.[1]

-

Modulated Target Binding: The different hydrogen bonding capabilities and electronic properties of thioamides compared to amides can lead to altered and potentially improved interactions with biological targets.[15]

Potential Therapeutic Applications

Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many thioamide derivatives have been investigated as potential anticancer agents, showing inhibitory activity against various cancer cell lines.[14][15]

-

Antimicrobial and Antiviral Effects: The thioamide moiety is present in several approved drugs, such as the antitubercular agent ethionamide.[14][15]

-

Enzyme Inhibition: Thioamides have been shown to be effective inhibitors of various enzymes, including kinases and sirtuins.[15]

The subject molecule, with its protected aldehyde, offers a versatile platform for creating a library of derivatives for screening against various therapeutic targets. The aldehyde can be deprotected and used in reactions such as reductive amination to introduce diverse side chains, while the thioamide can be incorporated as a key pharmacophoric element.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.[6]

-

Hazards: It is classified as harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[6]

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: It should be kept away from strong oxidizing agents, acid chlorides, and reducing agents.[6]

Conclusion

This compound represents a strategically designed molecule with significant potential as a building block in synthetic and medicinal chemistry. The presence of the thioamide group as an amide bioisostere, combined with a selectively deprotectable aldehyde, provides researchers and drug development professionals with a versatile platform for creating novel compounds with potentially enhanced therapeutic properties. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds for a variety of diseases.

References

-

Full article: Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (2024). NIH. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (2020). PubMed Central. [Link]

-

Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). OUCI. [Link]

-

Unlocking the potential of the thioamide group in drug design and development - PMC. (2024). NIH. [Link]

-

DMSO-promoted synthesis of aryl thioamides by Nguyen and co-workers. (n.d.). ResearchGate. [Link]

-

CAS NO:175202-43-4. (n.d.). 化工字典网. [Link]

-

Supplementary Information. (2019). The Royal Society of Chemistry. [Link]

-

Thioamide - Wikipedia. (n.d.). Wikipedia. [Link]

-

This compound | C10H11NO2S | CID 2778731 - PubChem. (n.d.). NIH. [Link]

-

4-(1,3-Dioxolan-2-yl)benzaldehyde | C10H10O3 | CID 11829988 - PubChem. (n.d.). NIH. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]

-

[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. (1975). PubMed. [Link]

-

Thionation of amides using Lawessons reagent. (n.d.). ChemSpider Synthetic Pages. [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. (2025). ResearchGate. [Link]

-

Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). NIH. [Link]

-

Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. (2022). Chemistry Stack Exchange. [Link]

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC. (2023). NIH. [Link]

-

Synthesis and rearrangement of a bridged thioamide. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides. (n.d.). PubMed. [Link]

-

The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (2025). ResearchGate. [Link]

-

A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). NIH. [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC. (n.d.). PubMed Central. [Link]

-

4-Methyl-1,3-dioxolan-2-one. (2021). Publisso. [Link]

-

Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. (2025). ResearchGate. [Link]

-

4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide. (n.d.). ResearchGate. [Link]

-

(PDF) (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. (2025). ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Buy 4-(1,3-Dioxolan-2-yl)benzaldehyde | 40681-88-7 [smolecule.com]

- 5. CAS NO:175202-43-4; this compound [chemdict.com]

- 6. fishersci.dk [fishersci.dk]

- 7. This compound CAS#: 175202-43-4 [amp.chemicalbook.com]

- 8. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Thioamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drughunter.com [drughunter.com]

- 14. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Stability of the dioxolane protecting group under various conditions

An In-depth Technical Guide to the Stability of the Dioxolane Protecting Group

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. The 1,3-dioxolane group, a cyclic acetal derived from ethylene glycol, stands as one of the most utilized protecting groups for aldehydes and ketones. Its popularity stems from a predictable stability profile: robust under a wide array of non-acidic conditions yet readily cleaved by acid-catalyzed hydrolysis.[1][2]

This technical guide offers an in-depth exploration of the dioxolane protecting group's stability. Moving beyond a simple catalog of reagents, this document delves into the mechanistic underpinnings of its reactivity, provides field-proven experimental protocols, and summarizes its compatibility with common synthetic conditions to empower chemists in making informed strategic decisions.

The Underlying Chemistry: Mechanism of Formation and Cleavage

A fundamental understanding of how a dioxolane is installed and removed is critical to appreciating its stability. Both processes are equilibria catalyzed by acid.[3]

Formation (Acetalization): The protection of a carbonyl compound involves an acid-catalyzed reaction with ethylene glycol. The mechanism proceeds through several key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the incoming hydroxyl group to the other oxygen.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbon, displacing water as a leaving group.

-

Deprotonation: The final deprotonation step yields the stable 1,3-dioxolane and regenerates the acid catalyst.

To drive the equilibrium toward the protected product, water is continuously removed from the reaction, typically via azeotropic distillation with a Dean-Stark apparatus.[1][4]

Cleavage (Hydrolysis): Deprotection is simply the reverse of the formation mechanism, driven by the presence of excess water in an acidic medium.[1] It is this inherent sensitivity to aqueous acid that defines the primary reactivity of the dioxolane group.

Stability Under Various Reaction Conditions

The utility of the dioxolane group is defined by its stability across a range of chemical environments. The following sections provide a detailed summary.

Acidic Conditions

The primary liability of 1,3-dioxolanes is their sensitivity to acid.[1] This cleavage is typically performed using Brønsted acids in the presence of water. The rate of hydrolysis is dependent on the acid strength, temperature, and substrate. Milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) require longer reaction times or gentle heating, offering a degree of selectivity.[5][6] Stronger acids like HCl or p-TsOH achieve rapid deprotection at room temperature.[6] It is important to note that in strictly anhydrous conditions, dioxolanes can exhibit relative stability even to strong acids, as water is a required nucleophile for the hydrolytic cleavage.[7]

| Reagent/Method | Typical Conditions | Reactivity | Reference |

| p-Toluenesulfonic acid (p-TsOH) | cat., Acetone/H₂O, RT | Labile (Cleavage in 1-4 h) | [6] |

| Hydrochloric acid (HCl) | cat., THF/H₂O, RT | Labile (Cleavage in 1-6 h) | [1][6] |

| Acetic Acid (AcOH) | H₂O/THF, RT | Labile (Slower cleavage, up to 48 h) | [6] |

| Cerium(III) triflate (Ce(OTf)₃) | cat., wet Nitromethane, RT | Labile (Mild, chemoselective cleavage) | [6] |

| Trifluoroacetic acid (TFA) | Anhydrous DCM | Potentially Stable (Cleavage is slow without water) | [7] |

Basic and Nucleophilic Conditions

Dioxolanes are exceptionally stable in basic and nucleophilic environments.[1][4] This stability is the primary reason for their widespread use. They are completely inert to strong bases like hydroxides and alkoxides, as well as a vast range of carbon, nitrogen, and sulfur nucleophiles.

| Reagent Class | Examples | Stability | Reference |

| Strong Bases | NaOH, KOH, t-BuOK, LDA | Stable | [4][8] |

| Organometallic Reagents | Grignard (RMgX), Organolithiums (RLi) | Stable | [1][4] |

| Other Nucleophiles | Amines, Enolates, Cyanide, Thiolates | Stable | [1][4] |

Reductive Conditions

The dioxolane group is compatible with most common reducing agents, particularly metal hydrides. This allows for the selective reduction of other functional groups, such as esters or amides, in the presence of a protected aldehyde or ketone.[1][2][9]

A critical exception is the combination of a strong hydride reagent with a Lewis acid. For instance, Lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃) can reductively cleave the dioxolane ring to yield a hydroxy ether.[10] This reaction proceeds via a Lewis acid-coordinated oxocarbenium ion intermediate that is then attacked by the hydride.[10]

| Reagent | Typical Conditions | Stability | Reference |

| Sodium borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | Stable | [1][4] |

| Lithium aluminum hydride (LiAlH₄) | Ethereal solvents (THF, Et₂O) | Stable | [1][2][4] |

| Catalytic Hydrogenation (H₂) | Pd, Pt, Ni catalysts | Stable | [4] |

| LiAlH₄ / AlCl₃ | Ethereal solvents (THF, Et₂O) | Labile (Reductive Cleavage) | [10] |

Oxidative Conditions

Dioxolanes are generally stable to a variety of oxidizing agents, especially those based on high-valent chromium.[4][8] However, their stability can be compromised under strongly acidic oxidizing conditions or in the presence of strong oxidants combined with Lewis acids.[1][4]

| Reagent | Typical Conditions | Stability | Reference |

| Chromium-based (PCC, PDC) | CH₂Cl₂ | Stable | [1][4] |

| Jones Oxidation (CrO₃/H₂SO₄) | Acetone | Generally Stable , but strong acid can cleave | [4] |

| Swern / DMP Oxidation | DMSO, Oxalyl Chloride / Dess-Martin Periodinane | Stable | [1] |

| Strong Oxidants + Lewis Acid | KMnO₄ + Lewis Acid | Potentially Labile | [4][8] |

Factors Influencing Stability

The inherent stability of a dioxolane is not absolute and can be modulated by structural factors. Cyclic acetals like dioxolanes are significantly more stable towards acidic hydrolysis than their acyclic counterparts (e.g., dimethyl acetals).[5] This enhanced stability is due to favorable thermodynamic and entropic factors of the five-membered ring structure.[5] For instance, diethyl acetals hydrolyze approximately 30-35 times faster than the corresponding 1,3-dioxolane derivatives.

The "Protect-Transform-Deprotect" Strategy

The strategic value of the dioxolane group is best illustrated by the common "Protect-Transform-Deprotect" workflow. This allows for chemoselective transformations that would otherwise be impossible.

Experimental Protocols

The following protocols provide standardized, field-proven methods for the protection of a ketone as a 1,3-dioxolane and its subsequent deprotection.

Protocol 1: Protection of Cyclohexanone as a 1,3-Dioxolane[1]

This procedure utilizes p-toluenesulfonic acid as a catalyst with azeotropic removal of water to drive the reaction to completion.

-

Reagents & Materials:

-

Cyclohexanone (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.02 eq)

-

Toluene (solvent)

-

Round-bottom flask, Dean-Stark trap, reflux condenser

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (e.g., 10.0 g, 102 mmol), ethylene glycol (9.5 g, 153 mmol), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g, 1 mmol).

-

Heat the mixture to reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or column chromatography to yield the pure dioxolane derivative.

-

Protocol 2: Acid-Catalyzed Deprotection of a 1,3-Dioxolane[1][6]

This protocol uses aqueous hydrochloric acid for efficient hydrolytic cleavage of the dioxolane.

-

Reagents & Materials:

-

1,3-Dioxolane protected compound

-

Acetone and Water (cosolvents)

-

Hydrochloric acid (e.g., 2M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the 1,3-dioxolane derivative (e.g., 5.0 g) in a mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask.

-

Add a catalytic amount of 2M hydrochloric acid (e.g., 2 mL).

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours). Gentle heating can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the bulk of the acetone under reduced pressure.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude carbonyl compound, which can be purified further if necessary.

-

Conclusion

The 1,3-dioxolane group is a robust and reliable tool for the protection of aldehydes and ketones. Its exceptional stability to basic, nucleophilic, reductive, and many oxidative conditions contrasts sharply with its predictable lability to aqueous acid. This well-defined reactivity profile, grounded in the fundamental mechanism of acetal hydrolysis, allows for its strategic incorporation into complex synthetic routes. By understanding the nuances of its stability and the experimental conditions for its formation and cleavage, researchers can confidently leverage the dioxolane group to achieve their synthetic goals with precision and efficiency.

References

- Benchchem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.

- Benchchem. Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.

- Benchchem. A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection.

- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Master Organic Chemistry.

- askIITians. What is the major difference between cyclic hemiacetal and cyclic acetal?.

- ResearchGate.

- Benchchem. A Comparative Benchmarking Guide to Carbonyl Protecting Groups: 2-Methyl-1,3-Dioxolane in Focus.

- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

- Wikipedia. Dioxolane.

- Benchchem.

- Leggetter, B. E., & Brown, R. K. (1964). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 42(5), 990-1006.

- Benchchem.

- Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.

- ResearchGate.

- Wikipedia. Protecting group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Dioxolane - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Synthetic Potential of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide as a Scaffold for Novel Derivatives

Abstract

This whitepaper provides a comprehensive technical exploration of 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide, a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. The thioamide functional group is a cornerstone of modern bioisosteric replacement strategies, offering unique physicochemical properties that can enhance biological activity, membrane permeability, and metabolic stability compared to its amide analogue.[1][2][3] The presence of a dioxolane-protected benzaldehyde moiety provides a strategic advantage, allowing for selective manipulation of the thioamide group before unmasking a reactive aldehyde for further diversification. This guide delineates the key reactive centers of the molecule, proposes detailed synthetic pathways for derivatization, and provides actionable experimental protocols for researchers in drug discovery.

Introduction: The Strategic Value of the Core Scaffold

The pursuit of novel therapeutic agents frequently hinges on the development of modular chemical scaffolds that can be systematically modified to explore chemical space and optimize pharmacological properties. This compound emerges as a scaffold of considerable interest due to the convergence of two key functional moieties: the thioamide and the protected aldehyde.

-

The Thioamide Group: As a bioisostere of the ubiquitous amide bond, the thioamide group has been successfully incorporated into numerous therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[1][4] Its distinct properties, such as increased lipophilicity, enhanced hydrogen bond donating capability, and ability to chelate metals, make it a valuable tool in drug design.[2][3][5]

-

The Dioxolane Protecting Group: The 1,3-dioxolane serves as a robust protecting group for the highly reactive formyl (aldehyde) group on the benzene ring. This protection is critical, as it prevents unwanted side reactions during the chemical manipulation of the thioamide moiety. The acetal is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to regenerate the aldehyde, opening a second, orthogonal avenue for derivatization.[6]

This guide will systematically explore the synthetic transformations possible at each of these functional sites, providing a logical framework for the design and synthesis of diverse compound libraries based on this core structure.

Structural Analysis and Key Derivatization Nodes

The synthetic utility of this compound stems from its distinct and orthogonally reactive functional groups. Understanding these reactive nodes is fundamental to designing logical synthetic routes.

Caption: Key reactive nodes for derivatization.

The primary sites for synthetic modification are:

-

Node A (Thioamide): The most versatile site, offering pathways to S-alkylation, N-acylation, and a wide array of heterocyclic ring formations.

-

Node C (Dioxolane/Aldehyde): A latent reactive site. Deprotection reveals the aldehyde, enabling reductive amination, condensation reactions, and the formation of imines.

-

Node B (Aromatic Ring): Amenable to electrophilic aromatic substitution, although selectivity can be challenging depending on the desired substitution pattern.

Pathway I: Derivatization via the Thioamide Moiety

The thioamide group is a rich hub for chemical transformations, particularly for constructing heterocyclic systems, which are privileged structures in medicinal chemistry.

S-Alkylation and Cyclization to Thiazoles (Hantzsch Synthesis)

The sulfur atom of the thioamide is a potent nucleophile that readily reacts with electrophiles. A classic and highly valuable transformation is the Hantzsch thiazole synthesis, involving the reaction with an α-haloketone. This reaction proceeds via an initial S-alkylation to form a thioimidate intermediate, followed by intramolecular cyclization and dehydration to yield a stable 2-substituted thiazole ring.

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol 1: General Procedure for Thiazole Synthesis

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or acetone.

-

Reagent Addition: Add 1.1 equivalents of the desired α-haloketone (e.g., 2-bromoacetophenone) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

Formation of Other Heterocyclic Systems

The thioamide can serve as a precursor to a variety of other important heterocyclic rings through condensation with appropriate bifunctional reagents.

| Derivative Class | Reagents & Conditions | Resulting Heterocycle |

| 1,3,4-Thiadiazoles | Acyl hydrazines followed by cyclization with a dehydrating agent (e.g., POCl₃, H₂SO₄). | 2,5-Disubstituted-1,3,4-thiadiazole |

| Pyrimidinthiones | α,β-Unsaturated ketones or 1,3-dicarbonyl compounds in the presence of a base (e.g., NaOH, KOH). | Dihydropyrimidinthione |

| Triazolethiones | Reaction with a hydrazine, followed by treatment with carbon disulfide or a related reagent. | 1,2,4-Triazole-3-thione |

These reactions significantly expand the chemical diversity achievable from the parent scaffold, introducing new pharmacophores and altering the physicochemical properties of the resulting molecules.

Pathway II: Derivatization via the Latent Aldehyde

The true modularity of the scaffold is revealed upon deprotection of the dioxolane group. This two-stage approach allows for the initial synthesis of a library of thioamide derivatives, each of which can then undergo a second wave of diversification at the aldehyde position.

Deprotection of the Dioxolane Acetal

The acetal is typically cleaved under mild aqueous acidic conditions to regenerate the parent aldehyde, 4-formylbenzene-1-carbothioamide.

Caption: Acetal deprotection to unmask the aldehyde.